molecular formula C11H15F2NO5 B13010908 (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B13010908
M. Wt: 279.24 g/mol
InChI Key: GBBWKZOBCAPOHX-XVMARJQXSA-N
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Description

(1S,4S,6R)-5-[(tert-Butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid (CAS: 1955473-86-5) is a bicyclic compound featuring a unique fusion of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid moiety, and two fluorine atoms at the 7-position of the bicyclo[4.1.0]heptane scaffold. Its molecular formula is C₁₁H₁₅F₂NO₅ (MW: 279.24 g/mol), as confirmed by Aaron Chemicals LLC . The compound is primarily utilized in pharmaceutical research as a chiral building block for synthesizing complex molecules, particularly those requiring stereochemical precision. Safety guidelines emphasize handling precautions such as avoiding heat sources (P210) and ensuring proper ventilation (H335) .

Properties

Molecular Formula

C11H15F2NO5

Molecular Weight

279.24 g/mol

IUPAC Name

(1S,4S,6R)-7,7-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid

InChI

InChI=1S/C11H15F2NO5/c1-10(2,3)19-9(17)14-5(8(15)16)4-18-7-6(14)11(7,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6+,7-/m0/s1

InChI Key

GBBWKZOBCAPOHX-XVMARJQXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CO[C@H]2[C@@H]1C2(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC2C1C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves multiple steps. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions including fluorination, protection of functional groups, and carboxylation. The reaction conditions often involve the use of specific reagents such as fluorinating agents, protecting groups like tert-butoxycarbonyl (Boc), and carboxylating agents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Compound Name CAS Bicyclo System Substituents Molecular Formula Key Hazards
Target Compound 1955473-86-5 [4.1.0]heptane 7,7-difluoro, Boc, COOH C₁₁H₁₅F₂NO₅ P210 (heat avoidance)
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid 2410984-39-1 [2.2.2]octane 5-methylene, Boc, COOH Not specified H302 (oral toxicity), H315 (skin irritation)
(1S,5R,6R)-2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic Acid Not provided [3.1.0]hexane 6-fluoro, Boc, COOH Not specified No data available
Key Observations:

Ring Strain and Reactivity : The target compound’s [4.1.0]heptane system introduces moderate ring strain compared to the [2.2.2]octane analog (lower strain) and [3.1.0]hexane (higher strain). This affects thermal stability and synthetic utility .

Fluorine vs. Methylene Substituents : The 7,7-difluoro group enhances electronegativity and metabolic stability compared to the 5-methylene group in the [2.2.2]octane analog, which may increase lipophilicity and alter pharmacokinetics .

Boc Protection : All compounds share the Boc group, critical for amine protection during peptide synthesis. However, steric hindrance varies due to differences in bicyclo systems .

Biological Activity

The compound (1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework that incorporates a tert-butoxycarbonyl (Boc) group and difluorinated moieties. The stereochemistry at multiple centers contributes to its biological interactions. The molecular formula is C13H16F2N2O4C_{13}H_{16}F_2N_2O_4, with a molecular weight of approximately 306.27 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this structure exhibit significant biological activities, particularly as inhibitors of deubiquitinating enzymes (DUBs). Specifically, derivatives have shown inhibition of ubiquitin C-terminal hydrolase 30 (USP30) , which plays a critical role in protein degradation pathways related to various diseases such as cancer and neurodegenerative disorders.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureBiological ActivityReferences
Compound AStructure AUSP30 Inhibitor
Compound BStructure BAnti-cancer
Compound CStructure CNeuroprotective

Case Studies and Research Findings

  • Inhibition of USP30 : A study demonstrated that the compound effectively inhibits USP30 with an IC50 value indicative of its potency compared to other known inhibitors. The inhibition leads to the accumulation of ubiquitinated proteins, suggesting potential applications in diseases characterized by protein misfolding .
  • Therapeutic Implications : The compound's ability to modulate protein degradation pathways highlights its potential in treating conditions such as Alzheimer's disease and certain cancers. Research has shown that similar bicyclic compounds can cross the blood-brain barrier, making them suitable candidates for neurological applications .
  • Synthetic Pathways : The synthesis of this compound involves several steps that require careful control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and NMR spectroscopy are commonly employed to characterize the final product .

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